3-Bromo-4-(methylsulfonyl)benzaldehyde

Descripción general

Descripción

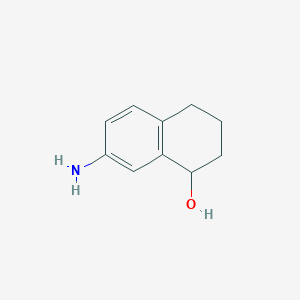

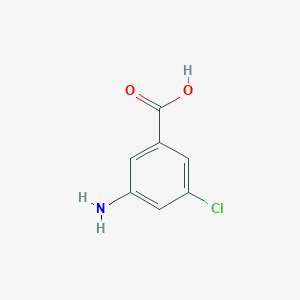

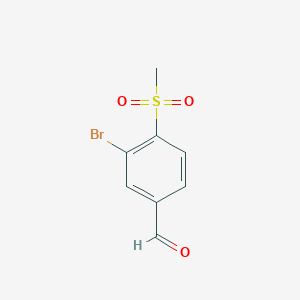

3-Bromo-4-(methylsulfonyl)benzaldehyde is a heterocyclic organic compound with the molecular formula C8H7BrO3S . It has a molecular weight of 263.11 . The compound is used for research purposes .

Molecular Structure Analysis

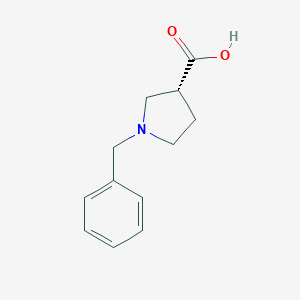

The molecular structure of 3-Bromo-4-(methylsulfonyl)benzaldehyde can be represented by the InChI code 1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 . This indicates that the molecule consists of a benzaldehyde group with a bromo and a methylsulfonyl substituent.

Physical And Chemical Properties Analysis

3-Bromo-4-(methylsulfonyl)benzaldehyde is a white to yellow solid . The compound is stable at room temperature .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-4-(methylsulfonyl)benzaldehyde: is a valuable intermediate in organic synthesis. Its molecular structure, which includes a bromo substituent and a methylsulfonyl group, makes it a versatile building block for constructing complex molecules. It’s particularly useful in the synthesis of heterocyclic compounds, where the bromine atom can undergo various palladium-catalyzed cross-coupling reactions .

Pharmaceutical Research

In pharmaceutical research, this compound can be used to develop new drug candidates. The sulfonyl group is a common feature in many drug molecules due to its bioisosteric properties, potentially improving the pharmacokinetic profile of new chemical entities. Researchers can leverage this compound to synthesize sulfonamide derivatives, which are prevalent in several therapeutic classes .

Material Science

The compound’s ability to act as a precursor to more complex molecules makes it valuable in material science. It can be used to create polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity. These polymers can be applied in various fields, from electronics to coatings .

Agrochemical Development

In agrochemical development, 3-Bromo-4-(methylsulfonyl)benzaldehyde can be used to create new pesticides or herbicides. The bromine atom allows for reactions that can lead to compounds with potential bioactivity against a range of agricultural pests .

Analytical Chemistry

This compound can serve as a standard or reagent in analytical chemistry due to its well-defined properties and high purity. It can be used in chromatographic methods to help identify or quantify other substances, or in spectroscopy as a reference compound .

Chemical Education

Due to its interesting chemical properties and reactivity, 3-Bromo-4-(methylsulfonyl)benzaldehyde can be used in educational settings. It provides a practical example for teaching various chemical reactions and synthesis techniques to students in advanced chemistry courses .

Propiedades

IUPAC Name |

3-bromo-4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVXLUIYQIQWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611639 | |

| Record name | 3-Bromo-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(methylsulfonyl)benzaldehyde | |

CAS RN |

254878-96-1 | |

| Record name | 3-Bromo-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.